3,5-Diiodopyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJWHQFRDOOATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325757 | |
| Record name | 3,5-diiodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23597-15-1 | |
| Record name | 23597-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diiodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23597-15-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Diiodopyridin 2 Amine
Direct Iodination Strategies
Direct iodination represents the most straightforward approach to 3,5-Diiodopyridin-2-amine, leveraging the electronic properties of a pyridin-2-amine precursor to guide the introduction of iodine atoms.
The synthesis of 2-amino-5-iodopyridine (B21400) often begins with the iodination of 2-aminopyridine (B139424). nbinno.com The amino group at the C-2 position of the pyridine (B92270) ring is an activating group and directs electrophilic substitution to the ortho (C-3) and para (C-5) positions. Due to this electronic influence, the direct di-iodination of pyridin-2-amine precursors can be controlled to selectively yield the 3,5-diiodo substitution pattern. A radical-based direct C-H iodination protocol has been developed for pyridines, which can result in C-3 and C-5 iodination. rsc.org This inherent regioselectivity makes pyridin-2-amine an ideal starting material for this transformation.
A variety of iodinating agents can be employed for the synthesis of iodinated pyridines. The choice of reagent is critical and can significantly influence reaction efficiency and yield. Common methods involve the use of molecular iodine (I₂) in the presence of an oxidizing agent or other specialized iodine-containing compounds.
One established method for synthesizing 2-amino-5-iodopyridine involves dissolving 2-aminopyridine in water and then adding iodine in several batches. google.com The subsequent addition of hydrogen peroxide facilitates the reaction, leading to the desired product. google.com Another approach utilizes an aqueous iodine-potassium iodide solution to iodinate 2-aminopyridine. google.com N-Iodosuccinimide (NIS) is another effective iodinating agent that can be used for this purpose. ijssst.info
| Iodinating Agent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Iodine / Hydrogen Peroxide | Aqueous solvent, reaction temperature up to 80-90°C | Environmentally friendly approach avoiding organic solvents. | google.com |
| Iodine-Potassium Iodide | Aqueous solution | A classical method for iodination. | google.com |
| N-Iodosuccinimide (NIS) | Often used in solvents like DMF | A common and effective iodinating reagent. | ijssst.info |
| Potassium Iodide / Potassium Iodate (B108269) | Acidic conditions (H₂SO₄) | Used for sequential halogenation, can achieve high yields. | ijssst.info |
Multi-Step Synthesis Approaches
Multi-step synthesis provides a more versatile, albeit longer, route to complex molecules like this compound. fiveable.me This approach allows for the systematic construction of the target compound through a series of controlled chemical reactions, often enabling greater structural diversity. fiveable.me
While direct iodination of 2-aminopyridine is common, multi-step syntheses can begin from more fundamental precursors. Starting with pyridine would require the introduction of the amino group and both iodine atoms, a complex process involving multiple functional group interconversions. organic-chemistry.org A potential pathway could involve nitration, followed by reduction to form the aminopyridine, and then subsequent iodination.
Functional group interconversion is a cornerstone of multi-step synthesis, allowing for the strategic manipulation of a molecule's reactive sites. vanderbilt.edu A notable example is the synthesis of 2-amino-5-bromo-3-iodopyridine, which starts from 2-aminopyridine. ijssst.info This process involves a sequential halogenation strategy: first, bromination with N-Bromosuccinimide (NBS), followed by iodination using a potassium iodide (KI) and potassium iodate (KIO₃) system in the presence of sulfuric acid. ijssst.info This demonstrates how different halogens can be selectively introduced onto the pyridine ring in a controlled manner.
Another key functional group interconversion is the aromatic Finkelstein reaction, which can be used to convert aryl bromides to aryl iodides. chemicalbook.com This reaction, typically employing sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst, could be applied to a 3,5-dibromo-2-aminopyridine intermediate to yield the target 3,5-diiodo product. chemicalbook.com
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. nih.gov These methods offer a powerful tool for the synthesis of amino-pyridines. The Buchwald-Hartwig amination, for instance, is a versatile palladium-catalyzed reaction that couples amines with aryl halides. researchgate.net
In the context of synthesizing this compound, this strategy could be employed by starting with a suitable di-iodinated pyridine precursor, such as 2-chloro-3,5-diiodopyridine. A palladium-catalyzed amination reaction could then be used to introduce the amino group at the C-2 position. researchgate.net The aminocarbonylation of diiodopyridines using palladium catalysts is another advanced technique that can be used to create carboxamide functionalities, showcasing the versatility of palladium catalysis in pyridine chemistry. researchgate.net These reactions are often key steps in the total synthesis of complex natural products and pharmaceuticals. nih.gov
Green Chemistry Principles in Synthesis
Solvent Selection and Optimization
The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental footprint. Optimization involves selecting solvents that are less toxic, derived from renewable resources, and easily recyclable, or ideally, eliminating their use altogether.
Traditional iodination reactions of aromatic compounds can employ chlorinated hydrocarbons or strong acids, which pose environmental and safety risks. Research into greener synthetic routes for analogous compounds has highlighted several sustainable alternatives.
Solvent-Free Synthesis: A highly effective green approach is the elimination of solvents entirely. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify experimental setups. For the iodination of heterocyclic compounds like pyrimidines, which are structurally related to pyridines, mechanochemistry has proven to be a successful strategy. nih.gov This method involves the mechanical grinding of reactants, such as the aromatic substrate, solid iodine, and a co-reagent, to initiate the chemical transformation. nih.gov This approach avoids the use of bulk solvents, leading to a significant reduction in waste.
Aqueous and Benign Solvent Systems: When a solvent is necessary, water is an ideal green choice due to its non-toxicity, non-flammability, and abundance. The challenge often lies in the low solubility of organic reactants. mdpi.com To address this, aqueous mixtures with co-solvents like methanol (B129727) or ethanol (B145695) can be employed. An environmentally benign protocol for the iodination of activated aromatic compounds utilizes an aqueous methanol system, which avoids the need for harsh acids or heavy metals. The use of water as a co-solvent can facilitate the reaction and simplify product work-up. mdpi.com
The following table provides a comparative overview of solvent properties, illustrating the principles of green solvent selection for a hypothetical iodination process.
| Solvent System | Key Green Chemistry Considerations | Potential Impact on Synthesis |
| Traditional (e.g., CCl₄, H₂SO₄) | High toxicity, environmental persistence, hazardous waste generation. | Effective but poses significant safety and environmental risks. |
| Aqueous Methanol | Reduced toxicity, improved biodegradability, use of a renewable co-solvent. | Milder reaction conditions, potentially easier product isolation. mdpi.com |
| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, reduces energy consumption, high atom economy. | Environmentally superior, simple setup, rapid reaction times. nih.gov |
Catalyst Systems for Enhanced Sustainability
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and byproduct formation. The development of sustainable catalysts for the synthesis of this compound focuses on moving away from stoichiometric reagents and employing systems that are recyclable and environmentally benign.
Iodine as a Green Catalyst: Molecular iodine (I₂) itself can act as an environmentally friendly catalyst in numerous organic transformations. researchgate.net Its low cost and relatively low toxicity make it an attractive alternative to transition metal catalysts. Iodine-catalyzed reactions can often be performed under mild conditions and are valuable for constructing C-N and C-O bonds, highlighting its versatility in heterocyclic synthesis. researchgate.net
Metal-Free and Recyclable Catalysts: The ideal catalyst is non-toxic, efficient, and recoverable. While some iodination methods use silver salts like silver nitrate (B79036) (AgNO₃) to activate iodine, which avoids more toxic metals, the ultimate goal is to use catalytic systems that are entirely metal-free or easily recyclable. nih.gov For other transformations on pyridine derivatives, such as N-oxidation, recyclable polymer-based anhydride (B1165640) catalysts have been developed. rsc.orgresearchgate.net These catalysts can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, embodying the green chemistry principles of waste reduction and resource efficiency. rsc.orgresearchgate.net
The table below compares different catalytic systems used for the iodination of pyrimidine (B1678525) derivatives, offering insights into sustainable catalyst design applicable to pyridine systems. nih.gov
| Catalyst System | Reagents | Conditions | Yield (%) | Sustainability Profile |
| System 1 | I₂ / AgNO₃ | Solvent-free, Grinding | 70-98% | High yield, avoids bulk solvents, but uses a stoichiometric silver salt. nih.gov |
| System 2 | I₂ / NaNO₂ / Air | H₂O, H₂SO₄ | Moderate | Uses water as a solvent and air as an oxidant, but requires acid. mdpi.com |
| System 3 | I₂ / (NH₄)₂S₂O₈ | aq. Methanol | Good | Metal-free, avoids harsh acids, uses a greener solvent mixture. |
By integrating thoughtful solvent selection and advanced, sustainable catalyst design, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more efficient and environmentally responsible chemical manufacturing.
Chemical Reactivity and Transformation of 3,5 Diiodopyridin 2 Amine
Reactions Involving the Amine Functionality
The primary amine group at the C2 position is a key site of reactivity, behaving as both a base and a nucleophile.
Like other amines, the lone pair of electrons on the nitrogen atom of the amino group allows it to act as a base, accepting a proton (H⁺) from an acid. The basicity of the 2-amino group is influenced by the electronic effects of the pyridine (B92270) ring and the iodo substituents. The pyridine nitrogen, being sp²-hybridized, is less basic than a typical aliphatic amine. libretexts.orgmasterorganicchemistry.com Furthermore, the electronegative iodine atoms exert an electron-withdrawing inductive effect, which tends to decrease the electron density on the ring and on the exocyclic amine, thereby reducing its basicity compared to 2-aminopyridine (B139424). masterorganicchemistry.com
When treated with a strong acid, such as hydrochloric acid (HCl), 3,5-diiodopyridin-2-amine readily forms a water-soluble ammonium (B1175870) salt. libretexts.orglibretexts.org This acid-base reaction is a fundamental property utilized in purification processes like acid-base extraction. libretexts.orglibretexts.org
| Resonance | The lone pair of the amino group can be delocalized into the aromatic pyridine ring. | Decreases basicity as the lone pair is less available for protonation. masterorganicchemistry.com |
The nucleophilic nature of the primary amine allows it to participate in alkylation reactions. When treated with alkyl halides (e.g., alkyl iodides or bromides), the nitrogen atom attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. msu.edu This process leads to the formation of secondary and, upon further reaction, tertiary amines. msu.edu
The reaction generally requires a base to neutralize the hydrohalic acid (e.g., HBr, HI) that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. msu.edu Steric hindrance from the iodine atom at the 3-position may influence the rate of reaction with bulky alkylating agents.
The primary amine of this compound reacts readily with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. youtube.comkhanacademy.org In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com
This is a common and efficient transformation. organic-chemistry.org For instance, reaction with butanoyl chloride would yield N-(3,5-diiodopyridin-2-yl)butanamide. khanacademy.org The reaction typically proceeds rapidly and often requires the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl generated when using an acyl chloride. youtube.com
Table 2: Representative Acylation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(3,5-diiodopyridin-2-yl)acetamide |
As a primary aromatic amine, this compound undergoes diazotization upon reaction with nitrous acid (HNO₂). chemistrysteps.comlibretexts.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) due to its instability. youtube.com
The reaction converts the primary amino group into a diazonium salt (e.g., 3,5-diiodopyridine-2-diazonium chloride). organic-chemistry.org Aryl diazonium salts derived from aromatic amines are significantly more stable than their aliphatic counterparts, especially at low temperatures, due to resonance stabilization. libretexts.orglibretexts.org These diazonium salts are versatile synthetic intermediates and can be subsequently replaced by a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN) through reactions like the Sandmeyer reaction. organic-chemistry.org
Reactions Involving the Iodine Substituents
The carbon-iodine bonds on the pyridine ring are sites for substitution reactions, although their reactivity is highly dependent on the reaction conditions and the position on the ring.
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org Such reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org
The pyridine ring itself is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. youtube.comnih.gov However, SₙAr reactions on pyridine are most facile at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen. youtube.com For substitution at the 3- and 5-positions, this stabilization is not possible, making the reaction significantly more difficult. Therefore, direct SₙAr replacement of the iodine atoms at the 3- and 5-positions of this compound by common nucleophiles under standard SₙAr conditions is generally not a favorable process. More forcing conditions or the use of transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) would typically be required to achieve substitution at these positions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The presence of two iodine atoms, which are excellent leaving groups, makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly weaker than corresponding C-Br or C-Cl bonds, facilitating easier oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions.
Sonogashira Coupling: This reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to this compound. researchgate.net A notable example is the synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine, achieved through a palladium and copper-catalyzed reaction. researchgate.net This transformation highlights the ability to substitute both iodine atoms, demonstrating the compound's utility in creating complex, conjugated systems. The reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine. wikipedia.orglibretexts.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: While specific examples for this compound are not extensively documented in readily available literature, its high reactivity is predictable. The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. libretexts.org Given the reactivity trend (I > Br > Cl), this compound would be expected to react more readily than its dibromo analogue. Studies on the related N-(3,5-dibromopyridin-2-yl)pyridinium aminide show a preference for initial Suzuki coupling at the C-3 position. core.ac.uk This regioselectivity is likely influenced by the electronic or chelating effect of the adjacent amino group. A similar preference can be anticipated for the di-iodo compound, allowing for sequential, site-selective functionalization by controlling reaction stoichiometry.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bonds in this compound makes it a suitable substrate for this transformation, which would proceed under standard Heck conditions involving a palladium catalyst and a base. libretexts.orgyoutube.com This reaction would enable the introduction of vinyl groups at the 3- and/or 5-positions of the pyridine ring.
Table 1: Representative Cross-Coupling Reactions on 3,5-Dihalopyridin-2-amine Analogues
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |
| Sonogashira | This compound | 4-ethynylanisole | Pd/Cu catalyzed | 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine | researchgate.net |
| Suzuki | N-(3,5-dibromopyridin-2-yl)pyridinium aminide | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Mono- and di-phenylated products (preference for C-3) | core.ac.uk |
| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |
Metal-Mediated Transformations (e.g., Grignard, Organolithium)
The carbon-iodine bonds of this compound are highly susceptible to halogen-metal exchange, a key reaction for the formation of potent organometallic nucleophiles like Grignard and organolithium reagents. wikipedia.org The exchange rate follows the order I > Br > Cl, making iodides the preferred starting materials for these transformations, which can often be performed at low temperatures to preserve other functional groups. wikipedia.org
Organolithium Formation: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, would readily induce a lithium-iodine exchange. By controlling the stoichiometry (e.g., using one equivalent of BuLi), it is possible to achieve mono-lithiation, likely at the C-3 position due to the directing effect of the adjacent amino group. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, esters) to introduce a wide array of functional groups. The use of two or more equivalents of the lithium reagent could lead to a double exchange, forming a dilithiated species.
Grignard Reagent Formation: Grignard reagents can be formed via an iodine-magnesium exchange reaction. clockss.org Modern reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) are highly effective for this purpose, proceeding under mild conditions and tolerating many functional groups. bohrium.com Reacting this compound with iPrMgCl·LiCl would generate the corresponding mono- or di-Grignard reagent, which can subsequently be used in reactions with electrophiles. sigmaaldrich.com This method is often more chemoselective than using lithium metal or organolithium reagents.
Table 2: Conditions for Halogen-Metal Exchange
| Transformation | Reagent | Typical Conditions | Reactivity Trend | Reference(s) |
| Lithium-Halogen Exchange | Alkyllithiums (e.g., n-BuLi, t-BuLi) | Anhydrous ether or THF, typically -78 °C | I > Br > Cl | wikipedia.org |
| Iodine-Magnesium Exchange | iPrMgCl·LiCl | Anhydrous THF, -20 °C to room temperature | High efficiency for iodides and bromides | clockss.orgbohrium.com |
Ring Substitution and Derivatization
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. quimicaorganica.org In this compound, the ring is further deactivated by the two electron-withdrawing iodine atoms. While the 2-amino group is a strong activating group, its effect may not be sufficient to overcome the cumulative deactivation of the ring nitrogen and halogens.
If an EAS reaction were to occur under forcing conditions, the substitution site would be determined by the directing effects of the existing substituents:
2-Amino group: Activating and ortho, para-directing (to positions 3 and 6).
3-Iodo group: Deactivating and ortho, para-directing (to positions 2, 4, and 6).
5-Iodo group: Deactivating and ortho, para-directing (to positions 2, 4, and 6).
Positions 2, 3, and 5 are already substituted. The directing effects therefore converge on the C-4 and C-6 positions. The C-6 position is influenced by the activating amino group (para) and both iodo groups (ortho), while the C-4 position is influenced by both iodo groups (para and ortho). Given these factors, any potential electrophilic substitution would be expected to occur at the C-4 or C-6 positions, though such reactions are likely to be low-yielding and require harsh conditions.
The unsubstituted C-4 and C-6 positions are potential sites for functionalization. While classical EAS is unlikely, modern C-H functionalization methods could offer alternative pathways. nih.gov For instance, directed ortho-metalation (DoM) is a powerful strategy, but it is complicated in this molecule by the presence of the acidic N-H protons of the amino group, which would likely be deprotonated first by a strong base. However, after N-protection, it might be possible to achieve regioselective lithiation at C-6 via a directed metalation mechanism, guided by the protected amino group and the pyridine nitrogen.
Reactivity Comparison with Related Halogenated Pyridinamines
The reactivity of this compound is best understood by comparing it with its bromine and fluorine analogues. The nature of the halogen atom fundamentally dictates the primary mode of chemical reactivity.
Versus 3,5-Dibromopyridin-2-amine: The primary difference lies in the strength of the carbon-halogen bond (C-I < C-Br). This makes this compound significantly more reactive in reactions where the C-X bond is cleaved, such as palladium-catalyzed cross-coupling and halogen-metal exchange. The oxidative addition step in Suzuki or Sonogashira couplings is much faster for the iodo-compound, allowing for milder conditions, lower catalyst loadings, and often higher yields. In contrast, the dibromo analogue requires more forcing conditions to achieve similar transformations. core.ac.uk
Versus 3,5-Difluoropyridin-2-amine: The comparison with the difluoro analogue reveals a complete divergence in reactivity. The carbon-fluorine bond is extremely strong and is generally unreactive in palladium-catalyzed cross-coupling reactions under standard conditions. smolecule.com Instead, the powerful electron-withdrawing nature of the fluorine atoms makes the pyridine ring highly electron-deficient. This activates the ring, particularly the C-5 position (para to the other fluorine and ortho/para to the ring nitrogen), towards nucleophilic aromatic substitution (SNAr) . smolecule.com Therefore, while the di-iodo compound reacts with nucleophiles via transition-metal catalysis at the C-I bonds, the difluoro compound reacts directly with nucleophiles at a C-F bond, displacing a fluoride (B91410) ion.
Table 3: Reactivity Comparison of 2-Amino-3,5-dihalopyridines
| Compound | C-X Bond Energy (approx. kJ/mol) | Primary Reactivity Pathway | Cross-Coupling Reactivity | SNAr Reactivity |
| This compound | ~220 | Pd-catalyzed cross-coupling; Halogen-metal exchange | Very High | Negligible |
| 3,5-Dibromopyridin-2-amine | ~280 | Pd-catalyzed cross-coupling; Halogen-metal exchange | High | Negligible |
| 3,5-Difluoropyridin-2-amine | ~460 | Nucleophilic Aromatic Substitution (SNAr) | Very Low / Inert | High |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a precise map of the hydrogen, carbon, and nitrogen atoms within the molecular framework.
The proton NMR (¹H NMR) spectrum of 3,5-Diiodopyridin-2-amine provides critical information about the arrangement of hydrogen atoms. The pyridine (B92270) ring contains two non-equivalent aromatic protons, H-4 and H-6. Due to the anisotropic effect of the ring current, these protons resonate in the downfield region, typically between 7.0 and 8.5 ppm.
The H-6 proton is expected to appear at a lower field (higher ppm value) than the H-4 proton due to its proximity to the electronegative ring nitrogen atom. These two protons form an AX spin system and will appear as doublets due to mutual coupling. The exocyclic amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Data is based on spectral information available for 2-Amino-3,5-diiodopyridine and general principles of NMR spectroscopy.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ~2.0 - 2.5 |
| -NH₂ | Variable (e.g., ~5.0 - 6.0) | Broad Singlet (br s) | N/A |
The carbon-13 NMR (¹³C NMR) spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached substituents (two iodine atoms, an amino group, and the ring nitrogen).
The carbon atom C-2, bonded to the amino group, is expected to be significantly shielded. Conversely, the carbons C-3 and C-5, bonded to the highly electronegative iodine atoms, will be heavily deshielded, causing their signals to appear at a very low field. The positions of C-4 and C-6 are also influenced by their proximity to the nitrogen and iodine atoms.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Analysis based on established substituent effects in pyridine rings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155 - 160 | Attached to -NH₂ group |
| C-3 | ~85 - 95 | Attached to Iodine (strong deshielding) |
| C-4 | ~145 - 150 | Influenced by adjacent Iodine and ring Nitrogen |
| C-5 | ~80 - 90 | Attached to Iodine (strong deshielding) |
| C-6 | ~150 - 155 | Adjacent to ring Nitrogen |
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing compounds. In this compound, there are two distinct nitrogen environments: the endocyclic pyridine ring nitrogen (N-1) and the exocyclic amino nitrogen (-NH₂).
The pyridine nitrogen is typically found in a chemical shift range of -140 to -40 ppm relative to nitromethane. The exocyclic amino nitrogen, being in a different chemical environment, will have a distinct chemical shift, generally in the range of -320 to -280 ppm. researchgate.net This technique allows for the direct observation and differentiation of the nitrogen centers within the molecule.
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound Based on data from analogous aminopyridine compounds. researchgate.netrsc.org
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) | Environment |
| N-1 | -100 to -60 | Pyridine Ring Nitrogen |
| -NH₂ | -300 to -280 | Exocyclic Amino Nitrogen |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their scalar coupling relationship.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C-4 and C-6 by correlating them with their respective attached protons, H-4 and H-6.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons (C-2, C-3, and C-5). For instance, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would show correlations to C-2, C-4, and C-5, providing a comprehensive connectivity map of the molecule.
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is characterized by modes associated with the amino group, the pyridine ring, and the carbon-iodine bonds.
N-H Vibrations: The primary amino group (-NH₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NH₂)) and a symmetric stretch (ν_s(NH₂)), typically observed in the 3500-3300 cm⁻¹ region. An N-H scissoring (bending) mode (δ(NH₂)) is expected around 1650-1600 cm⁻¹.
Pyridine Ring Vibrations: The aromatic pyridine ring has a set of characteristic stretching vibrations (ν(C=C) and ν(C=N)) in the 1600-1400 cm⁻¹ region. C-H in-plane bending vibrations appear in the 1300-1000 cm⁻¹ range.
C-I Vibrations: The carbon-iodine bonds are much heavier and weaker than C-H or C-C bonds. Their stretching vibrations (ν(C-I)) are expected to appear at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.
Table 4: Predicted Vibrational Mode Assignments for this compound Assignments based on spectroscopic data for 2-aminopyridine (B139424) and related halogenated pyridines. researchgate.netresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | 3450 - 3400 | -NH₂ |
| Symmetric N-H Stretch | 3350 - 3300 | -NH₂ |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |
| N-H Scissoring (Bending) | 1630 - 1600 | -NH₂ |
| C=C / C=N Ring Stretching | 1600 - 1400 | Pyridine Ring |
| C-N Stretch | 1330 - 1260 | Ar-NH₂ |
| C-I Stretch | 600 - 500 | Ar-I |
Identification of Functional Groups and Molecular Interactions
The structural framework of this compound is characterized by a pyridine ring substituted with two iodine atoms and an amine group. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are instrumental in identifying the key functional groups and understanding the molecular interactions.
The FTIR spectrum is expected to exhibit distinct absorption bands corresponding to the various vibrational modes of the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Due to the potential for intermolecular hydrogen bonding, these bands may appear broadened. The C-N stretching vibration is anticipated to produce a peak in the 1250-1350 cm⁻¹ range.
Vibrations associated with the pyridine ring, including C-C and C-N stretching, are expected to appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically found around 3000-3100 cm⁻¹. The presence of heavy iodine atoms will give rise to C-I stretching vibrations at lower frequencies, generally in the 500-600 cm⁻¹ range.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridine ring is expected to be a strong band in the Raman spectrum. The C-I bonds, being relatively non-polar, should also be readily observable.
Intermolecular interactions, primarily hydrogen bonding involving the amine group and the pyridine nitrogen, can influence the vibrational frequencies and peak shapes. These interactions play a crucial role in the crystal packing and physical properties of the compound.
Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 | 3300-3500 |
| Amine (N-H) | Bending | 1580-1650 | 1580-1650 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 | 1400-1600 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| C-N | Stretching | 1250-1350 | 1250-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Bands
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily governed by the π-electron system of the substituted pyridine ring. The presence of the amino group (an auxochrome) and the iodine atoms (which can participate in electronic transitions) significantly influences the absorption characteristics.
The spectrum is expected to show absorption bands arising from π→π* and n→π* electronic transitions. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions resulting in strong absorption bands. For 2-aminopyridine, these are observed around 234 nm and 297 nm. nih.gov The introduction of two iodine atoms is likely to cause a bathochromic (red) shift in these bands due to the extension of the conjugated system and the heavy atom effect.
The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the amine group or the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π→π* transitions.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | ~240-250 | High |
| π→π* | ~300-320 | Moderate |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon is expected to be observed for this compound due to the presence of the polar amino group and the pyridine nitrogen, which can interact differently with solvents of varying polarities.
In polar protic solvents, hydrogen bonding between the solvent and the solute can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. For molecules like this compound, an increase in solvent polarity is likely to cause a shift in the π→π* and n→π* bands. The direction of the shift (hypsochromic or bathochromic) depends on the relative stabilization of the ground and excited states by the solvent. Many aminopyridine derivatives exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (red shift) with increasing solvent polarity.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The chemical formula for this compound is C₅H₄I₂N₂.
The exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element:
Carbon (¹²C): 12.000000 Da
Hydrogen (¹H): 1.007825 Da
Iodine (¹²⁷I): 126.904473 Da
Nitrogen (¹⁴N): 14.003074 Da
Calculated Exact Mass = (5 * 12.000000) + (4 * 1.007825) + (2 * 126.904473) + (2 * 14.003074) = 333.8444 Da.
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the elemental composition of the compound.
Table 3: HRMS Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₅H₄I₂N₂ | 333.8444 |
Fragmentation Patterns and Structural Confirmation
Mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, the molecular ion ([M]⁺) is formed, which can then undergo fragmentation.
The fragmentation of this molecule is expected to be influenced by the presence of the iodine and amine substituents on the pyridine ring. Common fragmentation pathways for iodo-aromatic compounds involve the loss of an iodine atom or an iodine radical. For aminopyridines, the loss of HCN from the ring is a characteristic fragmentation.
Expected fragmentation patterns include:
Loss of an iodine atom: [M - I]⁺, resulting in a peak at m/z 207.
Loss of both iodine atoms: [M - 2I]⁺, resulting in a peak at m/z 80.
Loss of HCN: [M - HCN]⁺, a common fragmentation for pyridine rings.
Cleavage of the amine group: While less common for aromatic amines, some fragmentation involving the amine group may occur.
The relative abundance of these fragment ions can provide further confirmation of the compound's structure. The presence of two iodine atoms would also be indicated by a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I).
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 334 | [C₅H₄I₂N₂]⁺ (Molecular Ion) |
| 207 | [C₅H₄IN₂]⁺ |
| 127 | [I]⁺ |
X-ray Crystallography of this compound and its Derivatives
While the specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, a comprehensive understanding of its solid-state characteristics can be derived from the crystallographic analysis of its closely related derivatives. These derivatives, including halogenated aminopyridinium salts and metal complexes, provide critical insights into the likely molecular conformation, intermolecular interactions, and supramolecular architectures that this compound would adopt in the crystalline state. The presence of a pyridine ring, a primary amine group, and two iodine atoms creates a rich landscape for various non-covalent interactions that dictate the crystal packing.
The molecular geometry of 2-aminopyridine derivatives in the solid state is characterized by the planarity of the pyridine ring and the orientation of its substituents. In derivatives like 2-amino-5-iodopyridinium bromide, the pyridinium (B92312) ring maintains a high degree of planarity. nih.gov However, substituents often exhibit slight displacements from the mean plane of the ring. For instance, in the 2-amino-5-iodopyridinium cation, the amino nitrogen atom and the iodine atom are displaced slightly from the ring's plane, both towards the same face. nih.gov
Similarly, the amino group itself is typically planar, with the sum of the angles around the amino nitrogen atom approaching 360°. nih.gov The degree of coplanarity between the amino group and the pyridine ring can vary, influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. In the 2-amino-5-iodopyridinium cation, the amino group is nearly co-planar with the ring, deviating by only 8.9 (16)°. nih.gov In contrast, studies on other derivatives, like 4-amino-3,5-dichloropyridine (B195902), also confirm the sp² hybridization of the ring nitrogen, with bond angles indicative of the electronic effects of the substituents and the lone pair on the nitrogen atom. nih.gov
Table 1: Selected Geometric Parameters for 2-amino-5-iodopyridinium Cation
| Parameter | Value |
|---|---|
| Pyridine Ring Planarity | High (±0.007 Å) |
| Amino Group Planarity (Sum of angles) | 359 (2)° |
| Deviation of Amino Group from Ring Plane | 8.9 (16)° |
Data sourced from a study on 2-amino-5-iodopyridinium bromide. nih.gov
The solid-state structure of 2-amino-3,5-diiodopyridine derivatives is heavily influenced by a network of hydrogen and halogen bonds. The amino group (-NH₂) and the pyridine ring nitrogen serve as primary sites for these interactions.
Hydrogen Bonding: The N-H groups of the amine and the protonated pyridine ring are excellent hydrogen bond donors, while the pyridine nitrogen is a strong acceptor. This leads to the formation of robust and predictable supramolecular synthons. In the crystal structure of 4-amino-3,5-dichloropyridine, molecules assemble through strong N—H⋯N hydrogen bonds between the amino group of one molecule and the ring nitrogen of a symmetry-related molecule, forming extended chains. nih.gov
In salts such as 2-amino-5-iodopyridinium bromide, significant hydrogen bonding is observed between the amino (N-H) and pyridinium (N-H) donors and the bromide ion acceptors, which stabilizes the crystal lattice. nih.gov These interactions are a dominant force in the crystal packing of such compounds.
Table 2: Examples of Hydrogen Bonding in Aminopyridine Derivatives
| Compound | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| 4-Amino-3,5-dichloropyridine | N-H (amino) | N (pyridine) | - | - |
| 2-Amino-5-iodopyridinium bromide | N-H (amino/pyridinium) | Br⁻ | Significant | - |
Specific distances and angles for 4-amino-3,5-dichloropyridine were not detailed in the search results but were described as strong interactions forming chains. nih.gov Data for the bromide salt confirms significant hydrogen bonding. nih.gov
Halogen Bonding: The iodine atoms at positions 3 and 5 of the pyridine ring are capable of acting as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).
In the crystal structure of 2-amino-5-iodopyridinium bromide, Type I halogen bonds are observed between inversion-related iodine atoms, linking sheets of cations and anions. nih.gov Similarly, in coordination complexes of 2,5-diiodopyridine, C—I⋯Br halogen bonds are crucial in forming the supramolecular network. researchgate.net The strength and geometry of these bonds are influenced by other substituents on the pyridine ring; electron-withdrawing groups tend to enhance the electrophilic character of the iodine atom, leading to stronger halogen bonds. researchgate.net
Table 3: Examples of Halogen Bonding in Iodinated Pyridine Derivatives
| Compound/Complex | Donor Atom | Acceptor Atom | D···A Distance (Å) | C-D···A Angle (°) | Interaction Type |
|---|---|---|---|---|---|
| 2-Amino-5-iodopyridinium bromide | I | I | 3.81 (1) | 130.6 (3) | Type I Halogen Bond |
| 2,5-diiodopyridine-Cu(I)Br | I (at C2) | Br | 3.473 (5) | - | C-I···Br Halogen Bond |
| 2,5-diiodopyridine-Cu(I)Br | I (at C5) | Br | 3.537 (5) | - | C-I···Br Halogen Bond |
Data sourced from studies on salts and complexes of iodinated pyridines. nih.govresearchgate.net
In derivatives like 4-amino-3,5-dichloropyridine, primary N—H⋯N hydrogen bonds generate one-dimensional supramolecular chains. These chains are then further interconnected by offset π–π stacking interactions between the pyridine rings of neighboring chains, creating a stable 3D structure. nih.gov
Computational and Theoretical Studies of 3,5 Diiodopyridin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular properties at a reasonable computational cost.
Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For 3,5-diiodopyridin-2-amine, DFT calculations, likely using a functional like B3LYP with a suitable basis set that can handle the heavy iodine atoms (such as LANL2DZ), would be performed. The optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.
Based on studies of similar molecules, the optimized geometry would likely show a planar pyridine (B92270) ring, with the amino group also lying in or close to the plane to maximize conjugation. The C-I bond lengths would be a key parameter of interest, reflecting the strength of the interaction between the iodine and the pyridine ring.
Table 1: Predicted Optimized Geometric Parameters for this compound (Conceptual) (Note: This table is illustrative and based on general principles of computational chemistry, as specific experimental or calculated data for this molecule is not readily available.)
| Parameter | Predicted Value (Å/°) |
|---|---|
| C2-N (amino) Bond Length | ~1.36 |
| C3-I Bond Length | ~2.10 |
| C5-I Bond Length | ~2.10 |
| C2-N1-C6 Angle | ~118° |
| I-C3-C4 Angle | ~120° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing iodine atoms. The presence of the iodine atoms is expected to lower the LUMO energy, potentially leading to a smaller energy gap compared to 2-aminopyridine (B139424). This would imply that this compound is a relatively reactive molecule. The HOMO-LUMO gap is also a key factor in determining the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition.
Table 2: Conceptual Frontier Molecular Orbital Energies for this compound (Note: These values are conceptual and for illustrative purposes.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and allow for the assignment of vibrational modes to the experimentally observed spectral bands.
For a related molecule, 2-amino-5-iodopyridine (B21400), a detailed vibrational analysis has been performed using DFT (B3LYP) calculations. nih.gov The study reported good agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. nih.gov A similar approach for this compound would allow for a detailed interpretation of its vibrational spectra. Key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the pyridine ring, C-N and C-C stretching vibrations, and the characteristic C-I stretching and bending vibrations, which would appear at low frequencies.
Table 3: Selected Predicted Vibrational Frequencies for this compound (Based on Analogs) (Note: These are estimated frequencies based on data for similar compounds like 2-amino-5-iodopyridine.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3380 |
| C-H Stretching | 3050 - 3100 |
| NH₂ Scissoring | ~1630 |
| Pyridine Ring Stretching | 1400 - 1600 |
DFT calculations can provide valuable insights into the chemical reactivity and selectivity of a molecule. By analyzing parameters derived from the electronic structure, such as the distribution of frontier orbitals and the molecular electrostatic potential, one can predict the most likely sites for electrophilic and nucleophilic attack.
The HOMO distribution indicates the regions of the molecule that are most likely to be attacked by electrophiles (electron-seeking species). For this compound, the HOMO is expected to have significant density on the amino group, making it a likely site for protonation or other electrophilic reactions. The LUMO distribution highlights the areas susceptible to nucleophilic attack (electron-donating species). The carbon atoms attached to the iodine atoms are expected to be electron-deficient and thus potential sites for nucleophilic substitution reactions.
Quantum Chemical Calculations
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the amino group and the pyridine ring nitrogen, indicating these are the most electron-rich parts of the molecule. Conversely, the hydrogen atoms of the amino group and the regions around the iodine atoms would likely exhibit a positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents.
Mulliken population analysis is another method used to calculate the partial atomic charges on each atom in a molecule. While it has some known limitations, it can provide a qualitative picture of the charge distribution. The analysis for this compound would likely show negative charges on the nitrogen atoms and positive charges on the hydrogen atoms and the carbon atoms bonded to the electronegative iodine and nitrogen atoms.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-iodopyridine |
Aromaticity Analysis of the Pyridine Ring
The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity is a complex concept, and various computational indices are used to quantify it. The introduction of substituents, in this case, two iodine atoms and an amino group, can significantly modulate the aromatic character of the pyridine core.
The pyridine ring is inherently aromatic, with a resonance energy of approximately 28 kcal/mol, which is somewhat less than that of benzene (B151609) (36 kcal/mol) due to the presence of the electronegative nitrogen atom that causes a slight reduction in the delocalization of π-electrons. nih.gov Substituents can either enhance or diminish this aromaticity. Electron-withdrawing groups tend to decrease the electron density in the ring, which can, in some cases, enhance aromaticity, while electron-donating groups increase the electron density, which can have a variable effect depending on their position. nih.gov
Computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are commonly employed to assess aromaticity. nih.govresearchgate.net HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system, and lower values suggest a decrease in aromaticity. researchgate.net NICS values, on the other hand, are based on the magnetic shielding at the center of the ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. nih.gov
A benchmark study on pyridine and diazines highlighted that different computational methods and basis sets can influence the calculated aromaticity indices. rsc.orgrsc.org For substituted pyridines, it has been observed that the position of the substituent strongly affects the aromaticity of the structure. nih.gov
Table 1: Hypothetical Aromaticity Indices for this compound and Related Compounds
| Compound | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) |
| Benzene | 1.000 | -9.7 | -11.5 |
| Pyridine | 0.982 | -8.8 | -10.2 |
| 2-Aminopyridine | 0.975 | -8.2 | -9.8 |
| 3,5-Diiodopyridine | 0.985 | -9.1 | -10.7 |
| This compound | 0.978 (Estimated) | -8.5 (Estimated) | -10.0 (Estimated) |
Note: The values for this compound are estimated based on the expected electronic effects of the substituents as detailed in the referenced literature. Actual computational studies would be required for precise values.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics, flexibility, and interactions with the surrounding environment. youtube.com
The conformational landscape of this compound is largely defined by the rotation of the amino group and the vibrations of the iodine atoms. The pyridine ring itself is a rigid structure. The rotation around the C2-N bond of the amino group is a key conformational degree of freedom. This rotation is likely to have a relatively low energy barrier, allowing for rapid interconversion between different rotamers at room temperature.
Steric interactions between the hydrogen atoms of the amino group and the adjacent iodine atom at the 3-position could influence the preferred orientation of the amino group. imperial.ac.ukutdallas.edu MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. These simulations would typically reveal that the planar conformation, where the amino group lies in the plane of the pyridine ring, is favored due to the maximization of π-conjugation.
In polar protic solvents, such as water or methanol (B129727), the amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. researchgate.net These interactions can stabilize the solute and influence the rotational barrier of the amino group. In aprotic polar solvents like acetone (B3395972) or dimethyl sulfoxide, dipole-dipole interactions would be dominant. The study of solvent effects is crucial for understanding the molecule's behavior in various chemical and biological environments. mendeley.com
MD simulations of halogenated compounds have shown that the nature of the halogen atom can influence intermolecular interactions, such as halogen bonding. nih.govmdpi.com While iodine is the least electronegative of the halogens, it is a good halogen bond donor. In appropriate solvent environments or in the solid state, the iodine atoms of this compound could participate in halogen bonding, which could affect its aggregation behavior and crystal packing.
QSAR/QSPR Studies (Quantitative Structure-Activity/Property Relationships)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of molecules with desired properties. nih.gov
The first step in any QSAR/QSPR study is the calculation of a set of molecular descriptors that numerically represent the chemical information of the molecules. nih.govfrontiersin.org For this compound, a wide range of descriptors can be calculated, which can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices (e.g., Wiener index, Randić index), connectivity indices, and descriptors based on the 2D structure.
3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), and descriptors derived from the 3D conformation of the molecule.
Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and atomic charges.
Quantum Chemical Descriptors: More sophisticated descriptors derived from quantum mechanical calculations. analchemres.org
Table 2: Selected Molecular Descriptors Potentially Relevant for QSAR/QSPR Models of this compound Analogs
| Descriptor Class | Descriptor Name | Description | Potential Relevance |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Correlates with size and transport properties. |
| Topological | Kier & Hall Connectivity Indices (χ) | Describe the degree of branching and connectivity in a molecule. | Relates to molecular shape and receptor binding. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Important for interactions with biological macromolecules. |
| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and binding affinity. |
| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, crucial for membrane permeability. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge transfer. |
| Steric | Sterimol Parameters | Describe the steric bulk of substituents. | Important for understanding steric hindrance in binding pockets. |
Once a set of descriptors is calculated for a series of related compounds with known activities or properties, statistical methods are used to build a mathematical model that relates the descriptors to the observed endpoint. researchgate.net Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov
For a series of substituted pyridines, QSAR models have been successfully developed to predict various biological activities, such as their potential as enzyme inhibitors. nih.govacs.org For instance, a 3D-QSAR study on pyridine-substituted pyrimidines as Mer kinase inhibitors identified key steric and electronic features required for high activity. nih.gov Similarly, QSAR models for pyrimido-isoquinolin-quinones have been used to design new antibacterial agents. nih.gov
A hypothetical QSAR study on a series of 3,5-di-halo-pyridin-2-amine analogs could aim to predict their inhibitory activity against a specific kinase. The resulting model might reveal that increased lipophilicity (higher LogP) and a specific distribution of electrostatic potential are beneficial for activity, while a large steric bulk at a particular position is detrimental. Such models provide a rational basis for the design of more potent and selective compounds. kg.ac.rs
Applications and Advanced Research of 3,5 Diiodopyridin 2 Amine Scaffold
Medicinal Chemistry and Drug Discovery
The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in drug discovery, known for its ability to form stable complexes with various biological targets. rsc.orgresearchgate.net Its simple, low molecular weight structure is advantageous for synthesizing diverse molecules with minimal side reactions, and it serves as a valuable starting point for creating compounds with a wide range of pharmacological activities. rsc.orgmorressier.comnih.gov The di-iodo substitution in 3,5-diiodopyridin-2-amine provides specific sites for further chemical elaboration, making it a valuable building block in medicinal chemistry.
Scaffold hopping is a crucial strategy in drug discovery aimed at identifying novel core structures with improved properties. nih.govacs.org This technique is particularly useful for overcoming limitations of existing drug candidates, such as metabolic instability or off-target effects. nih.gov The pyridine (B92270) ring is a common target for scaffold hopping, where it can replace other aromatic systems to enhance metabolic stability. nih.gov For instance, replacing a phenyl group with a pyridyl or pyrimidyl group can increase metabolic stability by reducing the potential for oxidative metabolism. nih.gov
The this compound scaffold can be envisioned as a participant in scaffold hopping strategies. For example, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, a scaffold hopping approach led to the discovery of a series of potent pyridine derivatives. nih.gov Similarly, pyridine-annulated purine (B94841) analogs, designed through scaffold hopping and hybridization, have shown promise as apoptotic anticancer agents. rsc.org The unique electronic properties and substitution pattern of this compound could lead to novel scaffolds with distinct biological activities when employed in such design strategies.
The pyridine scaffold is a key component in the design of various enzyme inhibitors. researchgate.net Its ability to engage in specific interactions within enzyme active sites makes it a valuable motif for developing potent and selective inhibitors. researchgate.net
Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: PRMT5 is a significant target in cancer therapy, and several inhibitors with a pyridine core have been developed. nih.govnih.govmagtechjournal.com For example, a novel class of PRMT5 inhibitors features a pyridine ring that engages in π-π stacking interactions within the enzyme's active site. nih.govbiorxiv.orgbiorxiv.org The this compound scaffold, with its potential for tailored modifications, could serve as a starting point for designing new PRMT5 inhibitors with improved potency or selectivity.
Astacin (B162394) proteinase inhibitors: Scaffold hopping has been employed to design conformationally constrained heteroaromatic inhibitors of astacin proteinases, which are emerging drug targets. nih.gov Shifting from flexible tertiary amines to rigid heteroaromatic cores, which can include pyridine, has led to a significant increase in inhibitory activity. nih.gov The rigid structure of the this compound scaffold makes it an attractive candidate for designing such inhibitors.
The following table summarizes the potential of the 2-aminopyridine scaffold in enzyme inhibition:
| Enzyme Target | Role of Pyridine Scaffold | Potential of this compound |
| PRMT5 | Forms key interactions in the active site, including π-π stacking. nih.govbiorxiv.orgbiorxiv.org | Can serve as a core structure for developing novel inhibitors with potentially enhanced binding. |
| Astacin Proteinases | Provides a rigid heteroaromatic core, leading to increased inhibitory activity. nih.gov | Its rigid structure is well-suited for designing potent and selective inhibitors. |
| CDK2 | Forms the core of potent inhibitors discovered through scaffold hopping. nih.gov | Can be used to generate novel CDK2 inhibitors with unique structure-activity relationships. |
Derivatives of pyridine are known to possess anti-inflammatory properties. researchgate.netnih.govresearchgate.netnih.gov For example, certain 3-hydroxy pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in animal models. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govresearchgate.net
The 2-aminopyridine moiety is also found in several anti-inflammatory drugs, such as piroxicam (B610120) and tenoxicam. researchgate.net Given that the 2-aminopyridine scaffold is a known pharmacophore for anti-inflammatory activity, it is plausible that derivatives of this compound could be developed as novel anti-inflammatory agents. The iodine atoms could be used as handles to introduce various functional groups to modulate activity and selectivity.
The pyridine nucleus is a common feature in a multitude of anticancer agents. nih.govacs.orgbohrium.com The versatility of the pyridine scaffold allows for the synthesis of compounds with diverse mechanisms of action, including the inhibition of kinases and topoisomerases. nih.govrsc.org
Several studies have highlighted the potential of 2-aminopyridine derivatives as anticancer agents. For instance, a series of 2-amino-pyridine derivatives were designed as potent CDK8 inhibitors for anti-colorectal cancer therapy. acs.org In another study, amino acid conjugates of 2-aminopyridine showed promising anticancer activity against ovarian cancer cell lines, including cisplatin-resistant ones. nih.gov The presence of the 2-amino group allows for the facile introduction of various side chains, leading to a wide range of biological activities. nih.gov
The this compound scaffold, with its reactive sites, could be a valuable starting material for the synthesis of novel anticancer compounds. The iodine atoms can be functionalized through various cross-coupling reactions to introduce different aryl or alkyl groups, potentially leading to the discovery of new potent and selective anticancer agents.
Pyridine derivatives have a long history of use as antimicrobial agents. researchgate.netopenaccessjournals.comnih.govnih.govresearchgate.netnih.gov The pyridine ring is a key structural component in many compounds with antibacterial and antifungal activity. openaccessjournals.comnih.govnih.gov The presence of iodine in a molecule can also contribute to its antimicrobial properties. researchgate.net
For example, iodine-mediated synthesis has been used to create imidazo[1,2-a]pyridine (B132010) derivatives that exhibit potent activity against various bacterial and fungal strains. researchgate.net This suggests that iodinated pyridine compounds can be a promising class of antimicrobial agents. The this compound scaffold, containing both the pyridine ring and iodine atoms, is therefore a prime candidate for the development of new antimicrobial drugs. The amino group provides a convenient point for modification to optimize the antimicrobial spectrum and potency.
The pyridine scaffold is a privileged structure in CNS drug discovery, appearing in numerous natural products and synthetic compounds with activity in the central nervous system. nih.govkoreascience.kreurekaselect.com 2-aminopyridine derivatives, in particular, have been investigated for their potential as CNS agents. nih.govnih.govnih.gov
For example, a series of 2-aminopyridine derivatives have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), a target for various neurological disorders. nih.gov Additionally, substituted 2-pyridines have shown significant anticonvulsant activity in preclinical studies. nih.gov The 2-aminopyridine moiety has also been explored for its potential in developing BACE1 inhibitors for the treatment of Alzheimer's disease. nih.gov These examples underscore the potential of the 2-aminopyridine scaffold in CNS drug discovery, and by extension, suggest that this compound could serve as a valuable starting point for the synthesis of novel CNS-active compounds.
Modulation of Receptor Binding (e.g., G-protein coupled receptors)
Research on analogous structures, such as amino-3,5-dicyanopyridines, has demonstrated affinity for adenosine (B11128) A1 receptors, a type of GPCR. nih.gov In these studies, the pyridine core served as the foundational structure for building ligands, where various substituents were introduced to modulate binding affinity and selectivity. nih.gov The this compound scaffold offers two key features for this purpose:
Structural Mimicry and Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor, while the 2-amino group can serve as a hydrogen bond donor, mimicking interactions of endogenous ligands with receptor residues.
Vectors for Diversification: The iodine atoms at the 3- and 5-positions are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of chemical moieties. By systematically varying the substituents at these positions, large libraries of compounds can be generated and screened for activity at specific GPCRs. google.com This synthetic tractability is crucial for establishing structure-activity relationships (SAR) and optimizing ligand properties.
Materials Science and Advanced Functional Materials
The electronic and structural properties of this compound make it an attractive building block for the synthesis of advanced functional materials.
The bifunctional nature of this compound, with two reactive iodine sites, enables its use as a monomer in step-growth polymerization. Cross-coupling reactions can be employed to create conjugated polymers, where the aminopyridine unit is integrated into the polymer backbone. These polymers are of interest due to the electronic properties of the pyridine ring, which can influence the material's conductivity, photoluminescence, and metal-coordinating ability.
Potential polymerization reactions utilizing this compound include:
Suzuki Polycondensation: Reaction with aryl diboronic acids to form poly(arylene-pyridinamine)s.
Sonogashira Polycondensation: Reaction with di-alkynes to create polymers with alternating pyridine and alkyne units, known for their rigid structures and potential in electronic materials.
Heck Polycondensation: Reaction with divinyl compounds.
The incorporation of the 2-aminopyridine moiety can impart specific functionalities to the resulting polymer, such as sites for metal ion coordination, hydrogen bonding capabilities for self-assembly, or a pH-responsive character. Furthermore, aminopyridine-derived ligands are used to form metal complexes that themselves can catalyze polymerization reactions like Atom Transfer Radical Polymerization (ATRP). nsf.gov
Pyridine-based compounds are widely investigated for their applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net The this compound scaffold can serve as a precursor for materials in this domain. The pyridine ring is electron-deficient, making it a suitable component for electron-transporting or host materials in OLEDs.
The iodine atoms can be substituted with various chromophoric or electronically active groups to tune the material's properties, such as its absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge carrier mobility. The formation of donor-acceptor complexes between pyridine bases and iodine is known to create charge-transfer bands, a phenomenon relevant to the electronic behavior of organic materials. bio-conferences.orgbio-conferences.org In DSSCs, pyridine derivatives are used as additives in the electrolyte to influence device performance, in part by forming complexes with iodine. researchgate.net The inherent di-iodo functionality of this scaffold offers a direct route to synthesize more complex, conjugated molecules designed for specific roles in optoelectronic devices.
Catalysis
The this compound molecule possesses functional groups that make it suitable for applications in both transition metal catalysis and organocatalysis.
The 2-aminopyridine moiety is an excellent bidentate N,N'-chelating ligand for transition metals. The pyridine nitrogen and the exocyclic amino group can coordinate to a metal center to form a stable five-membered ring. Such ligands have been used to stabilize a wide range of metals, including copper, iron, palladium, nickel, and Group IV metals (Ti, Zr, Hf). nsf.govresearchgate.netekb.eg
Research on the closely related 2-amino-3,5-dihalopyridines (where halo = Cl, Br) has shown that they readily form complexes with copper(II), yielding compounds of the type (3,5-diXAPH)₂CuY₄ (where X is the halogen and Y is a halide). rsc.org These complexes exhibit interesting structural and magnetic properties. By analogy, this compound is expected to form similar complexes. The electronic and steric properties of the ligand can be fine-tuned by the bulky and weakly electron-withdrawing iodine atoms, which in turn influences the catalytic activity of the metal center.
Table 1: Properties of Metal Complexes Derived from 2-Amino-3,5-dihalopyridine Analogues. Data derived from studies on dichloro and dibromo analogues. rsc.org
Aminopyridine-ligated metal complexes have shown activity in various catalytic transformations, including olefin polymerization and cross-coupling reactions. researchgate.netmdpi.com The stability and tunable nature of these complexes make this compound a promising ligand for the development of novel homogeneous catalysts.
The pyridine backbone itself can act as a catalyst. Pyridine and its derivatives, such as 4-aminopyridines, are well-known nucleophilic catalysts, often used in acylation reactions. rsc.orgchemtube3d.com The nitrogen atom's lone pair of electrons is available for nucleophilic attack on electrophilic centers.
In this compound, two nitrogen atoms are available for catalytic activity:
Pyridine Nitrogen: Acts as a Lewis base or nucleophilic catalyst. Its basicity is modulated by the electronic effects of the substituents. The two iodine atoms are electron-withdrawing through induction, which reduces the basicity of the pyridine nitrogen compared to pyridine itself.
Amino Group Nitrogen: The exocyclic amino group can also participate in catalysis, for example, by acting as a Brønsted base or by forming hydrogen bonds to activate substrates.
The presence of both a pyridine nitrogen and an amino group allows for potential bifunctional catalysis, where one group activates the nucleophile while the other activates the electrophile. mdpi.com This cooperative action can lead to enhanced reaction rates and stereoselectivity in asymmetric synthesis. The specific substitution pattern of this compound provides a unique electronic and steric environment that could be exploited in the design of new organocatalysts. mdpi.com
Table 2: Potential Organocatalytic Roles of the this compound Scaffold.
Agrochemical and Crop Protection Applications
There is no publicly available data to suggest that this compound or its direct derivatives possess significant herbicidal or fungicidal activity.
No research findings on the herbicidal properties of this compound have been identified in the public domain.
There is no available information in scientific literature or patents describing the fungicidal activity of this compound.
Chemical Biology Probes and Tools
The utility of the this compound scaffold in the development of chemical biology probes and tools has not been specifically reported in peer-reviewed literature or patents. While the general reactivity of the amine group and the potential for substitution reactions involving the iodine atoms could theoretically be exploited for such purposes, no concrete examples have been found.
There are no published studies on the synthesis or application of fluorescent probes or imaging agents directly derived from the this compound scaffold.
No information is available regarding the use of this compound in the design or synthesis of affinity labels for target identification in chemical biology research.
Derivatives and Analogs of 3,5 Diiodopyridin 2 Amine
Structure-Activity/Property Relationship (SAR/SPR) Studies on Modified Derivatives
While specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies on derivatives of 3,5-diiodopyridin-2-amine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 2-aminopyridine (B139424) derivatives. Research on related compounds has demonstrated that modifications to the 2-amino group and the pyridine (B92270) core can significantly impact biological activity and physicochemical properties.
For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement or substitution of the 2-amino group led to a notable loss of antimalarial activity, highlighting its critical role in the pharmacophore. nih.gov This suggests that the amino group in this compound is likely a key interaction point for biological targets. Modifications such as acylation, alkylation, or incorporation into a larger heterocyclic system would be expected to modulate this activity.
The table below summarizes the potential impact of hypothetical modifications to the this compound scaffold based on general principles of medicinal chemistry and SAR studies of related 2-aminopyridines.
| Modification Site | Type of Modification | Potential Impact on Properties |
| 2-Amino Group | Acylation | Decreased basicity, potential for altered biological target interaction. |
| 2-Amino Group | Alkylation (mono- or di-) | Increased lipophilicity, potential for steric hindrance at the binding site. |
| Pyridine Ring (Iodine replacement) | Replacement with other halogens (Br, Cl) | Altered electronic and steric properties, potentially affecting binding affinity and reactivity. |
| Pyridine Ring (Iodine replacement) | Replacement with aryl or alkyl groups | Increased molecular complexity and potential for new intermolecular interactions. |
Systematic Substituent Effects on Reactivity and Biological Activity
The reactivity and biological activity of this compound are intrinsically linked to the electronic and steric effects of its substituents. The two iodine atoms at the 3 and 5 positions and the amino group at the 2-position create a unique electronic environment within the pyridine ring.
Electronic Effects: The iodine atoms are highly electronegative and exert a significant electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic substitution. Conversely, the amino group is a strong electron-donating group through resonance (+M effect), which activates the ring, particularly at the ortho and para positions. The interplay of these opposing electronic effects governs the regioselectivity of further chemical transformations. For instance, electrophilic aromatic substitution, if it were to occur, would likely be directed to the 4- and 6-positions, influenced by the activating effect of the amino group.
Steric Effects: The bulky iodine atoms at the 3 and 5 positions create steric hindrance around the neighboring positions on the pyridine ring. This steric bulk can influence the approach of reagents and the conformation of the molecule, thereby affecting its reactivity and ability to bind to biological targets. For example, reactions at the 4-position may be sterically hindered by the adjacent iodine atom.
The biological activity of derivatives is also highly dependent on these substituent effects. The introduction of different functional groups at various positions can modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, all of which are crucial for drug-receptor interactions. Studies on other halogenated 2-aminopyridines have shown that the nature and position of the halogen can significantly impact their mutagenic and biological activities.
The following table outlines the predicted effects of introducing various substituents on the reactivity and biological activity of the this compound core.
| Substituent Type | Position of Substitution | Predicted Effect on Reactivity | Predicted Effect on Biological Activity |
| Electron-donating group (e.g., -OCH3) | 4- or 6-position | Increased ring activation towards electrophilic attack. | Potential for enhanced binding through new hydrogen bond acceptor sites. |
| Electron-withdrawing group (e.g., -NO2) | 4- or 6-position | Further deactivation of the ring towards electrophilic attack. | May alter the electronic interaction with the target, potentially increasing or decreasing activity. |
| Bulky alkyl group | 4- or 6-position | Increased steric hindrance, potentially blocking access to reactive sites. | May improve lipophilicity and cell membrane permeability, but could also cause steric clashes with the receptor. |
Synthesis of Related Heterocyclic Systems Incorporating the Diiodopyridine Moiety
The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The amino group provides a nucleophilic handle for cyclization reactions, allowing for the construction of fused ring systems and spiro compounds.
Fused Ring Systems (e.g., Thienopyrimidines)
While direct synthesis of thienopyrimidines from this compound has not been explicitly detailed, a plausible synthetic route can be extrapolated from established methods for the synthesis of pyridothienopyrimidines. nih.govnih.gov A common strategy involves the initial construction of a thieno[2,3-b]pyridine (B153569) ring, which is then followed by the annulation of the pyrimidine (B1678525) ring.
A hypothetical pathway could involve the reaction of this compound with a suitable reagent to introduce a thiophene (B33073) ring fused to the pyridine core. For instance, a reaction with a β-ketoester in the presence of sulfur and a base could potentially lead to a 2-aminothieno[2,3-b]pyridine intermediate. This intermediate, possessing an amino group and an adjacent ester or cyano group, is a classic precursor for the construction of a fused pyrimidine ring. Cyclization of this intermediate with reagents such as formamide, urea, or isothiocyanates can yield the desired pyridothienopyrimidine system, retaining the diiodo-substitution pattern on the pyridine ring.
Spiro Compounds
The synthesis of spiro compounds incorporating the this compound moiety represents an intriguing area for chemical exploration. Spirocycles are three-dimensional structures that have gained significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.
General methods for the synthesis of spiro compounds often involve multicomponent reactions. nih.govbeilstein-journals.org A hypothetical approach for the synthesis of a spiro compound from this compound could involve a three-component reaction with a cyclic ketone and an isatin (B1672199) derivative. beilstein-journals.org In such a reaction, the amino group of this compound would act as a nucleophile, participating in a cascade of reactions to form a spiro-fused heterocyclic system. For example, a reaction with cyclopentanone (B42830) and isatin could potentially yield a spiro[dihydropyridine-oxindole] derivative, where the diiodopyridine moiety is appended to the newly formed dihydropyridine (B1217469) ring.
Another potential route could involve the reaction of this compound with a suitable bis-electrophile, leading to the formation of a spiro-heterocycle with the nitrogen of the amino group being the spiro-atom or part of the spiro-ring system.
Positional Isomers and Their Comparative Studies (e.g., 3,5-Diiodopyridin-4-amine)
The key difference between the two isomers lies in the position of the strongly electron-donating amino group relative to the pyridine nitrogen and the two electron-withdrawing iodine atoms.
Basicity: In this compound, the amino group is in the ortho position to the pyridine nitrogen. This proximity can lead to intramolecular hydrogen bonding between a hydrogen of the amino group and the lone pair of the pyridine nitrogen. This interaction can decrease the availability of the lone pair on the pyridine nitrogen for protonation, thus reducing its basicity. In contrast, the amino group in 3,5-diiodopyridin-4-amine is in the para position to the pyridine nitrogen. In this arrangement, the electron-donating resonance effect of the amino group directly increases the electron density on the pyridine nitrogen, making it more basic. Therefore, it is expected that 3,5-diiodopyridin-4-amine would be a stronger base than this compound.
Reactivity: The position of the amino group also influences the reactivity of the pyridine ring towards electrophilic substitution. In this compound, the activating effect of the amino group is directed towards the 4- and 6-positions. However, these positions are flanked by the bulky iodine atoms, which may introduce steric hindrance. In 3,5-diiodopyridin-4-amine, the activating effect of the amino group is directed towards the 2- and 6-positions. These positions are adjacent to the pyridine nitrogen and may be more sterically accessible for certain reactions compared to the 4-position of the 2-amino isomer. The reactivity of the amino group itself would also differ. The amino group in the 4-position is generally more nucleophilic than in the 2-position due to the electronic effects within the pyridine ring.
The table below provides a comparative summary of the predicted properties of the two isomers.
| Property | This compound | 3,5-Diiodopyridin-4-amine |
| Predicted Basicity | Lower | Higher |
| Predicted Nucleophilicity of Amino Group | Lower | Higher |
| Predicted Site of Electrophilic Attack | 4- and 6-positions (potentially sterically hindered) | 2- and 6-positions |
Conclusion and Future Perspectives
Summary of Key Research Findings
Research on 3,5-Diiodopyridin-2-amine and related halogenated pyridines has established its primary role as a key synthetic intermediate. The core findings highlight its structural versatility and reactivity, which are pivotal for its applications.
Synthetic Utility : The principal value of this compound lies in its function as a molecular building block. The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, appearing in thousands of drug molecules, and this compound provides a pre-functionalized version for further elaboration. nih.gov
Dual Reactivity : The molecule possesses two primary sites for chemical modification. The amino group is nucleophilic and reactive towards various electrophiles, while the two carbon-iodine bonds are susceptible to a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity allows for sequential and site-selective functionalization to build complex derivatives.
Foundation for Bioactive Molecules : Although research specifically detailing the biological activity of this compound is limited, the broader class of substituted aminopyridines is of significant pharmacological interest. The related compound, 3,5-diiodopyridin-4-amine, serves as an intermediate in the development of kinase inhibitors for treating diseases like cancer and inflammation. myskinrecipes.com This strongly suggests a similar potential for the 2-amino isomer in creating novel therapeutic agents. Fused heterocyclic systems derived from aminopyridines, such as pyridothienopyrimidines, have been investigated as potent inhibitors of key enzymes like VEGFR-2, which is crucial in angiogenesis. nih.govnih.gov
Emerging Trends in Diiodopyridinamine Research
The field of pyridine chemistry is continuously evolving, with several emerging trends directly impacting the future research and application of this compound.
Advanced Synthetic Methodologies : A significant trend is the development of novel, milder, and more regioselective methods for halogenating pyridine rings. Traditional electrophilic halogenation requires harsh conditions and often yields mixtures of isomers. nih.gov Modern strategies, such as a "ring-opening, halogenation, ring-closing" sequence involving Zincke imine intermediates, offer highly selective C-3 halogenation under mild conditions. nih.govchemrxiv.orgresearchgate.netnsf.gov These innovative methods could be adapted to improve the synthesis of this compound, making it more accessible and cost-effective.
Late-Stage Functionalization : There is growing interest in using pre-functionalized building blocks like diiodopyridinamines for the late-stage functionalization of complex molecules. This approach allows chemists to introduce key structural motifs at the final steps of a synthesis, enabling the rapid diversification of drug candidates for structure-activity relationship (SAR) studies. nih.gov
Green Chemistry Principles : In line with global sustainability goals, a trend towards "green chemistry" is influencing the synthesis of specialty chemicals. datainsightsmarket.com Future research will likely focus on optimizing the production of diiodopyridinamines to increase yields, reduce waste, and utilize more environmentally benign reagents and solvents. datainsightsmarket.com
Potential for Novel Applications and Interdisciplinary Research
The unique structure of this compound opens avenues for novel applications and fosters collaboration across different scientific disciplines.
Medicinal Chemistry and Drug Discovery : The scaffold is a prime candidate for designing novel therapeutic agents. Its ability to undergo selective cross-coupling reactions at the C-3 and C-5 positions allows for the creation of diverse molecular libraries. These libraries can be screened for activity against a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes. For instance, amino-3,5-dicyanopyridine derivatives have shown high affinity for adenosine (B11128) A1 receptors, suggesting potential applications in treating epilepsy. nih.gov
Radiochemistry and Medical Imaging : The presence of stable iodine atoms makes this compound an attractive precursor for developing radiolabeled compounds. mdpi.com By replacing the stable iodine with a radioactive isotope (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131), the molecule can be transformed into an imaging agent for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or into a radiotherapeutic agent for targeted cancer treatment. myskinrecipes.commdpi.com
Materials Science : While less explored, halogenated aromatic compounds are fundamental building blocks in materials science. The diiodo-functionality could be used to synthesize novel conjugated polymers or organic semiconductors with specific electronic properties. Furthermore, the aminopyridine unit can act as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Challenges and Opportunities in Synthesis and Application
Despite its potential, the journey of this compound from a chemical intermediate to a widely used component in commercial products faces several challenges, which in turn create opportunities for innovation.
Challenge: Selective Synthesis : The primary challenge lies in the efficient and regioselective synthesis of the molecule itself. Direct iodination of 2-aminopyridine (B139424) is difficult to control. Multi-step synthetic routes are often required, which can be inefficient and costly. A further challenge is achieving selective functionalization, for instance, reacting one iodine atom in the presence of the other, which requires carefully controlled reaction conditions.
Opportunity: Development of Novel Catalytic Systems : The difficulties in selective synthesis present a significant opportunity for the development of new catalysts and synthetic methods. Research into chemoselective cross-coupling reactions that can differentiate between the C-3 and C-5 positions on the pyridine ring would be highly valuable. Success in this area would unlock the full synthetic potential of the scaffold.
Challenge: Biological Understanding : Translating the potential of this scaffold into effective drugs is a major hurdle. This requires extensive biological screening, optimization of pharmacodynamic and pharmacokinetic properties, and thorough toxicological studies.
Opportunity: Interdisciplinary Collaboration : The multifaceted potential of this compound provides a fertile ground for interdisciplinary research. Collaborations between synthetic organic chemists, medicinal chemists, radiochemists, and materials scientists are essential to explore and realize its applications in medicine, diagnostics, and advanced materials. Such collaborations can accelerate the pace of discovery and innovation, transforming this versatile molecule into practical solutions for significant scientific and medical problems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Diiodopyridin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For example, starting with 3,5-dichloropyridin-2-amine, iodine can be introduced via a halogen exchange reaction using KI/CuI under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes temperature control (80–120°C), stoichiometric excess of KI, and catalytic CuI to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d₆) shows a singlet for the NH₂ group (~6.0 ppm) and downfield-shifted aromatic protons due to iodine's electron-withdrawing effects. C NMR confirms iodine substitution via deshielded aromatic carbons .
- Mass Spectrometry : HRMS (EI+) should match the molecular ion peak at m/z 345.91 (C₅H₄I₂N₂) .
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Limited solubility in water; dissolves in DMSO, DMF, or THF. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Light-sensitive due to iodine; store in amber vials at –20°C under inert gas. Monitor decomposition via TLC (silica, 1:1 hexane/EtOAc) .
Advanced Research Questions
Q. How do the electronic effects of iodine substituents influence the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The strong electron-withdrawing nature of iodine activates the pyridine ring for nucleophilic aromatic substitution but may hinder oxidative addition in palladium-catalyzed couplings. Use Pd(PPh₃)₄ with arylboronic acids in degassed THF/Na₂CO₃ at 80°C. Monitor regioselectivity via LC-MS; iodine's steric bulk can direct coupling to the 4-position .
Q. What computational approaches (e.g., DFT) predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps to assess stability .
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize iodine atoms with AMBER force fields to account for van der Waals radii .
Q. How can researchers address heterogeneity in biological assay data when studying this compound?
- Methodological Answer : Apply meta-analysis tools like the Higgins statistic to quantify variability across replicates. For example, if IC₅₀ values vary >20%, stratify data by assay type (e.g., fluorescence vs. radiometric) and use random-effects models to pool results . Validate with sensitivity analyses (e.g., leave-one-out testing) .
Q. What strategies improve regioselectivity in further functionalization of this compound?
- Methodological Answer :
- Directing Groups : Introduce a temporary nitro group at the 4-position to block undesired substitution. Remove it post-reaction via catalytic hydrogenation .
- Microwave-Assisted Synthesis : Enhance kinetic control by reducing reaction time (e.g., 10 min at 150°C in sealed vessels), favoring mono-substitution .
Data Contradictions and Validation
- Synthesis Yield Variability : Conflicting reports on yields (40–75%) may arise from iodide source purity. Validate by repeating reactions with anhydrous KI and freshly distilled solvents .
- Biological Activity Discrepancies : Differences in reported IC₅₀ values could stem from assay conditions (e.g., pH, temperature). Standardize protocols using WHO guidelines for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
